Germacrene D

Catalog No.
S624128
CAS No.
23986-74-5
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Germacrene D

CAS Number

23986-74-5

Product Name

Germacrene D

IUPAC Name

(1E,8S)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8?,14-7+/t15-/m0/s1

InChI Key

GAIBLDCXCZKKJE-AVTIRSPBSA-N

SMILES

CC1=CCCC(=C)C=CC(CC1)C(C)C

Synonyms

[S-(E,E)]-1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene;(-)-Germacra-1(10),4(15),5-triene; (-)-Germacrene D; Germacrene D;[s-(E,E)]-1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecyldidiene;

Canonical SMILES

CC1=CCCC(=C)C=CC(CC1)C(C)C

Isomeric SMILES

C/C/1=C\CCC(=C)C=C[C@@H](CC1)C(C)C

Germacrene D is a sesquiterpene hydrocarbon with the molecular formula C15_{15}H24_{24}. It is a colorless liquid characterized by its distinctive aroma and is predominantly found in the essential oils of various plants, including ginger, turmeric, and patchouli. Germacrene D plays a significant role in plant defense mechanisms, exhibiting antimicrobial and insecticidal properties. Its structure consists of a bicyclic framework, which contributes to its unique chemical behavior and biological activity .

The exact mechanism by which (-)-Germacrene D exerts its insecticidal effects is still under investigation. Research suggests it may interfere with insect hormones or disrupt their cell membranes.

  • Data on the specific toxicity of (-)-Germacrene D is limited. However, as a terpene, it may cause skin irritation or allergic reactions upon contact.

Plant Production and Defense Mechanisms:

(-)-Germacrene D is a sesquiterpene, a type of organic compound found in many plants []. It is a constituent of essential oils in various plant species, including:

  • Red deadnettle (Lamium purpureum) []
  • Hedgenettles (Stachys species) []
  • Clausena anisata []
  • Patchouli (Pogostemon cablin) []

Research suggests that (-)-Germacrene D plays a role in plant defense mechanisms. Studies have shown that it can exhibit:

  • Antimicrobial activity: Inhibiting the growth of bacteria and fungi [, ]
  • Insecticidal activity: Repelling or killing insects []

These properties may help plants to defend themselves against pathogens and herbivores.

Potential Biological Activities:

Research is ongoing to explore the potential biological activities of (-)-Germacrene D. Some studies have investigated its effects on:

  • Inflammation: Some studies suggest that (-)-Germacrene D may have anti-inflammatory properties []. However, more research is needed to confirm these findings and understand the mechanisms involved.
  • Cancer: Limited research suggests that (-)-Germacrene D may have anti-cancer properties []. However, these studies are preliminary and further investigation is necessary.
, primarily due to its multiple double bonds. Key types of reactions include:

  • Oxidation: This process converts germacrene D into oxygenated derivatives such as alcohols, ketones, and acids. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: Germacrene D can undergo reduction reactions that modify its double bonds, leading to the formation of saturated derivatives. Reducing agents like lithium aluminum hydride are typically employed.
  • Substitution: Substitution reactions introduce different functional groups into the molecule, altering its chemical properties. Various reagents such as halogens can be utilized under specific conditions .

These reactions allow for the derivatization of germacrene D, enabling the synthesis of compounds with tailored properties for various applications.

Germacrene D exhibits a range of biological activities:

  • Antimicrobial Properties: It has demonstrated effectiveness against various microorganisms, making it a candidate for developing natural antimicrobial agents.
  • Anti-inflammatory Effects: Research indicates that germacrene D can modulate inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases.
  • Antioxidant Activity: The compound also shows antioxidant properties, which may contribute to its protective effects against oxidative stress .

These biological activities have sparked interest in germacrene D for applications in medicine and natural product chemistry.

Germacrene D can be synthesized through several methods:

  • Natural Extraction: The most common method involves extracting germacrene D from essential oils using steam distillation or solvent extraction. Plants such as ginger and patchouli are rich sources of this compound.
  • Biosynthesis: In plants, germacrene D is synthesized from farnesyl diphosphate through enzymatic cyclization catalyzed by germacrene D synthase. This enzyme facilitates the conversion of farnesyl diphosphate to germacrene D while releasing diphosphate .
  • Chemical Synthesis: Laboratory synthesis may involve organic solvents and catalysts under controlled conditions to replicate natural biosynthetic pathways.

These methods allow for both the isolation of germacrene D from natural sources and its synthesis in the laboratory.

Germacrene D finds diverse applications across various fields:

  • Fragrance Industry: Due to its pleasant aroma, it is commonly used in perfumes and scented products.
  • Food Industry: It serves as a flavoring agent in food products.
  • Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it a candidate for developing new therapeutic agents.
  • Agriculture: Germacrene D is explored for use in natural pesticides and insect repellents due to its insecticidal properties .

These applications highlight the compound's versatility and significance in both industrial and medicinal contexts.

Studies have shown that germacrene D interacts with various biological systems:

  • Olfactory Receptor Activation: Research indicates that germacrene D activates specific olfactory receptors in insects, influencing behavior such as attraction and oviposition. For instance, it has been shown to attract tobacco budworm moths significantly when released from host plants .
  • Microbial Interactions: The compound's antimicrobial properties suggest potential interactions with microbial cell membranes or metabolic pathways, although specific mechanisms are still under investigation .

These interactions underscore the ecological importance of germacrene D in plant-insect relationships and its potential as a bioactive compound.

Germacrene D shares structural similarities with other compounds in the germacrene family. Notable similar compounds include:

Compound NameStructure TypeUnique Features
Germacrene ASesquiterpeneExhibits different biological activities; less potent than germacrene D.
Germacrene BSesquiterpeneSimilar core structure but varies in stereochemistry; distinct aroma profile.
Germacrene CSesquiterpeneLess studied; potential differences in biological activity compared to germacrene D.

While all these compounds share a similar core structure, germacrene D is unique due to its specific stereochemistry, which significantly influences its biological activity and aroma profile. Compared to its analogs, it often exhibits stronger antimicrobial and anti-inflammatory properties, making it particularly valuable in various applications .

Microbial Biosynthesis in Engineered Saccharomyces cerevisiae Systems

Engineered Saccharomyces cerevisiae systems have emerged as the most promising microbial platforms for germacrene D biosynthesis, achieving unprecedented production titers through systematic metabolic engineering approaches. The foundation of these systems relies on redirecting cellular metabolism toward enhanced farnesyl pyrophosphate production while integrating heterologous germacrene D synthases to convert this precursor into the target compound.

The most successful approach involves the development of chassis strains with enhanced ergosterol pathway flux. Researchers have constructed background strains designated as CENses5C by genomically integrating expression cassettes for eight ergosterol pathway enzymes that sequentially convert acetyl-coenzyme A to farnesyl pyrophosphate. This engineering strategy includes replacing the squalene synthase promoter with a copper-repressible promoter, effectively restricting farnesyl pyrophosphate flux to competing pathways and channeling more precursor toward sesquiterpene biosynthesis.

The identification and characterization of high-performing germacrene D synthases has been crucial for system optimization. Among twenty-one germacrene D synthases systematically compared, AcTPS1 from Acremonium chrysogenum demonstrated the highest activity for (-)-germacrene D production. When integrated into terpene precursor-enhancing yeast strains, this enzyme achieved 376.2 milligrams per liter of (-)-germacrene D production, representing a significant advancement in microbial biosynthesis capabilities.

Iterative engineering strategies have proven essential for achieving industrial-scale production levels. The optimization process includes increasing copy numbers of key enzymes such as AcTPS1, truncated hydroxymethylglutaryl-coenzyme A reductase, and farnesyl pyrophosphate synthase, while simultaneously downregulating or eliminating inhibitory factors including squalene synthase, transcriptional repressor rox1, and diacylglycerol pyrophosphate phosphatase. These comprehensive modifications resulted in the optimal strain LSc81, which achieved 1.94 grams per liter of (-)-germacrene D in shake-flask fermentation and an impressive 7.9 grams per liter in 5-liter bioreactor cultivation.

Table 1: Germacrene D Production Titers in Engineered Saccharomyces cerevisiae Strains

StrainEngineering ModificationsProduction TiterCultivation MethodReference
Initial strainBasic germacrene D synthase integration126 mg/LShake flask
CENses5CEnhanced ergosterol pathway, copper-repressible promoter728.87 μg/mLShake flask
LSc81Multi-gene optimization, copy number increases1.94 g/LShake flask
LSc81Multi-gene optimization, copy number increases7.9 g/L5-L bioreactor
CENses8(-D)*Genomic integration, ATP-citrate lyase expression815.81 μg/mLShake flask

The integration of ATP-citrate lyase from oleaginous yeast represents another significant advancement in metabolic engineering strategies. This modification couples the mitochondrial citrate pool to cytosolic acetyl-coenzyme A, providing enhanced precursor availability for sesquiterpene biosynthesis. Strains expressing codon-optimized ATP-citrate lyase achieved 815.81 micrograms per milliliter of (-)-germacrene D, representing a 120-fold improvement over parental strains.

Plant-Based Sesquiterpene Biosynthetic Networks

Plant-based biosynthetic networks for germacrene D production utilize complex enzymatic cascades that begin with the universal sesquiterpene precursor farnesyl pyrophosphate and involve specialized sesquiterpene synthases with distinct product specificities. These natural systems provide fundamental insights into the biochemical mechanisms underlying germacrene D formation and serve as sources for enzymes used in metabolic engineering applications.

The biosynthesis of germacrene D in plants follows the classical sesquiterpene biosynthetic pathway, beginning with the cyclization of farnesyl pyrophosphate through ionization-cyclization mechanisms. The process involves the formation of allylic cation-pyrophosphate ion pairs, which can undergo either direct cyclization to form 10- and 11-membered ring products with all-trans double bonds, or proceed through isomerization-ionization-cyclization pathways to generate products containing cis double bonds.

Germacrene D synthases have been isolated and characterized from numerous plant species, revealing significant diversity in enzyme properties and product profiles. The enzyme from Zingiber officinale catalyzes the formation of (+)-germacrene D as the major product, comprising 50.2 percent of total sesquiterpenoids produced, along with germacrene B (17.1 percent) and various minor byproducts. This enzyme exhibits optimal activity around pH 7.5 and demonstrates substantial activity in the presence of magnesium, manganese, nickel, or cobalt ions, while remaining inactive with copper or zinc.

Table 2: Germacrene D Synthase Characteristics from Different Plant Sources

Plant SourceEnzyme ProductMajor Product PercentagepH OptimumMetal Ion RequirementReference
Zingiber officinale(+)-germacrene D50.2%7.5Mg²⁺, Mn²⁺, Ni²⁺, Co²⁺
Solidago canadensis(+)-germacrene DVariableNot specifiedMg²⁺
Solidago canadensis(-)-germacrene DVariableNot specifiedMg²⁺
Lactuca sativa(+)-germacrene ANot specifiedNot specifiedMg²⁺

The role of germacrene D as a precursor for other sesquiterpenes has been extensively demonstrated through acid-catalyzed, photochemical, and thermal rearrangement studies. These investigations reveal that germacrene D can serve as a precursor for sesquiterpenes belonging to the cadinane, eudesmane, oppositane, axane, isodaucane, and bourbonane structural groups. The rearrangement processes provide insights into the natural biosynthetic relationships between different sesquiterpene families and have implications for understanding the evolutionary development of plant chemical defense systems.

Tissue-specific expression patterns of germacrene D synthases demonstrate the sophisticated regulation of sesquiterpene biosynthesis in plants. Northern analysis of chicory tissues revealed that both germacrene A synthase genes are expressed in all tested tissues, albeit at varying levels. This widespread expression suggests important physiological roles for germacrene compounds beyond their well-established functions in plant defense mechanisms.

Precursor-Directed Biosynthesis and Farnesyl Pyrophosphate Flux Optimization

Farnesyl pyrophosphate flux optimization represents a critical bottleneck in achieving high-level germacrene D biosynthesis, requiring comprehensive metabolic engineering strategies that address both precursor availability and competing pathway regulation. The mevalonate pathway serves as the primary route for farnesyl pyrophosphate biosynthesis in engineered microbial systems, necessitating systematic enhancement of pathway enzymes and elimination of metabolic branch points that divert flux away from sesquiterpene production.

The implementation of heterologous mevalonate pathways in Escherichia coli systems has demonstrated significant improvements in germacrene D production capabilities. Introduction of the mevalonate pathway from Saccharomyces cerevisiae, modified by replacing hydroxymethylglutaryl-coenzyme A synthase and the catalytic domain of hydroxymethylglutaryl-coenzyme A reductase with those from Staphylococcus aureus, resulted in a 2.98-fold improvement in germacrene A production, reaching 147 milligrams per liter in shake flask cultivation.

Table 3: Farnesyl Pyrophosphate Flux Enhancement Strategies and Outcomes

Engineering StrategyTarget PathwayFold ImprovementFinal TiterHost SystemReference
Heterologous mevalonate pathwayPrecursor enhancement2.98-fold147 mg/LE. coli
Enhanced ergosterol pathwayFarnesyl pyrophosphate synthesis13-30 foldVariableS. cerevisiae
Squalene synthase downregulationCompeting pathway eliminationVariable7.9 g/LS. cerevisiae
ATP-citrate lyase expressionAcetyl-CoA supply120-fold815.81 μg/mLS. cerevisiae

The optimization of farnesyl pyrophosphate synthase expression levels has proven particularly important for balancing precursor supply with downstream enzyme capacity. Increasing copy numbers of farnesyl pyrophosphate synthase, in combination with enhanced expression of truncated hydroxymethylglutaryl-coenzyme A reductase, creates a synergistic effect that significantly improves overall pathway flux. This approach addresses the rate-limiting steps in the early stages of isoprenoid biosynthesis while ensuring adequate substrate availability for germacrene D synthases.

Competing pathway regulation through targeted gene knockouts and promoter modifications represents another crucial aspect of flux optimization. The replacement of the squalene synthase promoter with copper-repressible regulatory elements allows for conditional control of farnesyl pyrophosphate flux toward ergosterol biosynthesis. This strategy effectively channels more precursor toward sesquiterpene production while maintaining essential cellular functions. Additional modifications include the downregulation or elimination of other competing enzymes such as transcriptional repressor rox1 and diacylglycerol pyrophosphate phosphatase.

The integration of mitochondrial citrate metabolism with cytosolic acetyl-coenzyme A pools through ATP-citrate lyase expression provides an innovative approach to precursor enhancement. This modification addresses the fundamental requirement for acetyl-coenzyme A availability in the mevalonate pathway while leveraging the cell's central metabolic capacity. The codon-optimized ATP-citrate lyase from oleaginous yeast species demonstrates particularly high activity in Saccharomyces cerevisiae systems, resulting in substantial improvements in germacrene D production titers.

Enantioselective Biosynthesis of (+)- and (-)-Germacrene D

Enantioselective biosynthesis of germacrene D enantiomers requires distinct enzymatic systems that can control the stereochemical outcome of the cyclization reaction from the same farnesyl pyrophosphate substrate. The production of specific enantiomers is achieved through separate but closely related sesquiterpene synthases that exhibit remarkable selectivity for either (+)- or (-)-germacrene D formation, despite sharing high amino acid sequence identity.

The characterization of enantiospecific germacrene D synthases from Solidago canadensis has revealed the molecular basis for stereochemical control in sesquiterpene biosynthesis. Two sesquiterpene synthase complementary deoxyribonucleic acids, designated Sc11 and Sc19, exhibit 85 percent amino acid identity yet produce opposite enantiomers of germacrene D when expressed in Escherichia coli. Sc11 functions as (+)-germacrene D synthase, while Sc19 catalyzes the formation of (-)-germacrene D, demonstrating that enantiomeric products result from subtle differences in enzyme active site architecture.

The critical role of specific amino acid residues in determining enantioselectivity has been elucidated through site-directed mutagenesis studies. Unlike other sesquiterpene synthases that contain the characteristic aspartate-rich motif DDXX(D,E), Sc11 possesses an unusual variant with the sequence NDTYD at position 303. Mutagenesis experiments converting this motif to the conventional DDTYD sequence resulted in an enzyme that fully retained (+)-germacrene D synthase activity, while the corresponding mutation in Sc19 (D303N) produced a less efficient but still functional enzyme.

Table 4: Enantioselective Germacrene D Production in Engineered Systems

EnantiomerSynthase SourceHost SystemProduction TiterEngineering ModificationsReference
(+)-germacrene DSolidago canadensis (Sc11)E. coliVariableNative enzyme expression
(-)-germacrene DSolidago canadensis (Sc19)E. coliVariableNative enzyme expression
(+)-germacrene DPlant synthasesS. cerevisiae290.28 μg/mLFed-batch fermentation
(-)-germacrene DPlant synthasesS. cerevisiae2519.46 μg/mLFed-batch fermentation
(-)-germacrene DAcremonium chrysogenum (AcTPS1)S. cerevisiae7.9 g/LComprehensive optimization

The production of enantiopure germacrene D in Saccharomyces cerevisiae systems demonstrates the successful translation of plant enzymes into microbial platforms while maintaining stereochemical fidelity. Galactose-induced expression of codon-optimized plant germacrene D synthases in the CENses5C chassis strain resulted in 13-30 fold higher titers compared to parent strains. The genomic integration of germacrene D synthases at specific loci, including GAL80, LPP1, and ribosomal deoxyribonucleic acid sites, generated stable production strains that maintain enantioselectivity without requiring galactose supplementation.

The differential production capabilities between (+)- and (-)-germacrene D systems reflect variations in enzyme efficiency and pathway optimization requirements. In fed-batch fermentation systems, CENses8(-D)* strains produced 2519.46 micrograms per milliliter of (-)-germacrene D, significantly higher than the 290.28 micrograms per milliliter achieved for (+)-germacrene D in comparable systems. This difference suggests that (-)-germacrene D synthases may possess inherently higher catalytic efficiency or that the metabolic burden associated with (-)-enantiomer production is lower in Saccharomyces cerevisiae hosts.

The molecular modeling and structural analysis of enantiospecific germacrene D synthases provide insights into the precise mechanisms governing stereochemical control. Comparison with the crystal structure of tobacco 5-epi-aristolochene synthase, which forms germacrene A as an enzyme-bound intermediate, reveals that very subtle changes to active site architecture are sufficient to alter reaction pathways and determine enantiomeric outcomes. These findings have important implications for protein engineering approaches aimed at developing synthases with improved selectivity or modified product profiles.

Allelopathic Effects on Competing Plant Species

Germacrene D demonstrates significant allelopathic properties, functioning as a chemical weapon that plants deploy against competing vegetation. Research on invasive plant species has revealed germacrene D as a major component in allelopathic essential oils that inhibit the germination and growth of native plant species [9] [12].

In studies examining Parthenium hysterophorus and Ambrosia polystachya, germacrene D comprised 35.9% and 29.3% of their essential oils respectively [9]. These oils showed differential allelopathic activities when tested against lettuce germination and seedling vigor, with the effectiveness attributed partially to germacrene D content combined with other volatile compounds [9]. The allelopathic mechanism appears to involve disruption of cellular processes in target plants, including inhibition of the respiratory chain in mitochondria, alteration of cell membrane integrity, and interference with normal mitotic processes [9].

Quantitative studies on Ambrosia artemisiifolia have isolated specific sesquiterpenes, including compounds structurally related to germacrene D, that exhibit potent allelopathic effects [12] [32]. When tested at 100 μM concentrations, these compounds showed inhibition rates ranging from 15.60% to 73.42% against various native plant species including Setaria viridis, Digitaria sanguinalis, Chenopodium album, and Arabidopsis thaliana [12] [32]. The eudesmane-type sesquiterpenes with terminal double bond groups demonstrated greater allelopathic effects compared to compounds with hydroxyl and methyl substituents [12].

Table 1: Allelopathic Effects of Germacrene D-containing Essential Oils

Plant SpeciesGermacrene D Content (%)Target SpeciesInhibition Rate (%)Reference
Parthenium hysterophorus35.9Lactuca sativa23.3 (germination) [9]
Ambrosia polystachya29.3Lactuca sativa>30 (germination) [9]
Ambrosia artemisiifoliaVariableSetaria viridis73.42 ± 8.54 [12]
Ambrosia artemisiifoliaVariableDigitaria sanguinalis51.23 ± 4.12 [12]
Ambrosia artemisiifoliaVariableChenopodium album69.88 ± 8.09 [12]

The release pathway for allelopathic germacrene D compounds occurs primarily through root secretion, as demonstrated by ultra-performance liquid chromatography-tandem mass spectrometry analyses [12]. This root-mediated release allows the compounds to directly affect neighboring plant root systems and rhizosphere microbial communities, providing invasive species with a competitive advantage in establishing monospecific stands [7] [12].

Behavioral Modulation of Pollinator and Herbivore Species

Germacrene D plays a dual role in modulating insect behavior, serving both as a pollinator attractant and herbivore deterrent. The compound's effectiveness in these roles depends on concentration, timing of emission, and the specific insect species involved [15] [16] [34].

Pollinator Attraction Mechanisms

Recent field studies on pyrethrum (Tanacetum cinerariifolium) have revealed germacrene D as the most abundant floral volatile responsible for attracting nocturnal pollinators [15] [34]. The compound exhibits nocturnal burst emissions from open disk florets, specifically attracting noctuid moths including Peridroma saucia and Helicoverpa armigera [15] [34]. Germacrene D synthase gene expression regulates the production and accumulation of this compound in flowers, with pyrethrum flowers maintaining nocturnal emission patterns unlike related species that close at night [15].

In kiwifruit species (Actinidia deliciosa), germacrene D comprises a significant portion of floral volatiles alongside α-farnesene [16] [36]. These sesquiterpenes dominate floral emissions throughout the day with reduced levels at night, facilitating pollinator attraction and conditioning [16]. The compound has been shown to be involved in the attraction and conditioning of honeybees, suggesting its role in maintaining pollinator fidelity to specific plant species [16].

Table 2: Germacrene D in Pollinator Attraction Studies

Plant SpeciesEmission PatternTarget PollinatorsEffectivenessReference
Tanacetum cinerariifoliumNocturnal burstPeridroma saucia, Helicoverpa armigeraHigh attraction [15]
Actinidia deliciosaDiurnal dominantApis melliferaModerate attraction [16]
Ficus caricaVariable blendBlastophaga psenesSpecies-specific [17]

Herbivore Deterrent Effects

Germacrene D functions as an effective herbivore deterrent through multiple mechanisms including direct repellency, feeding deterrence, and interference with insect chemical communication [37] [41] [43]. Studies on various herbivorous insects have demonstrated that germacrene D exhibits deterrent effects against aphids, provides repellent activity against ticks, and shows insecticidal activity against mosquitoes [37].

Research on economically important aphid species has shown that germacrene D can inhibit alarm responses in Myzus persicae and Acyrthosiphon pisum [41]. When present as a minor component in essential oils containing high levels of (E)-β-farnesene, germacrene D caused significant inhibition of normal alarm pheromone responses [41]. In olfactometer studies, germacrene D was directly repellent to Acyrthosiphon pisum and Sitobion avenae, while also interfering with Myzus persicae attraction to host plant stimuli [41].

The compound's effectiveness as an insect repellent has been demonstrated through enzyme-mediated biosynthesis studies [43]. Scientists have successfully recreated germacrene D using (S)-germacrene D synthase with alternative substrate molecules, producing structurally different but functionally similar repellent compounds [43]. These synthetic analogues maintained insect repellent properties while in some cases showing reversed behavior patterns that could be exploited for trap-and-kill applications [43].

Tritrophic Interaction Dynamics in Natural Ecosystems

Germacrene D plays a crucial role in complex tritrophic interactions involving plants, herbivores, and their natural enemies within natural ecosystems [18] [23] [42]. These interactions form the foundation of biological control mechanisms and represent sophisticated chemical communication networks that maintain ecological balance.

Herbivore-Induced Plant Volatile Networks

When plants are attacked by herbivorous insects, germacrene D is often released as part of a complex blend of herbivore-induced plant volatiles that serve as chemical cues for natural enemies [18] [42]. Maize plants, when damaged by lepidopteran larvae, release germacrene D alongside other sesquiterpenes that attract parasitic wasps [42]. The terpene synthase TPS10 in maize produces (E)-β-farnesene, (E)-α-bergamotene, and related sesquiterpenes including germacrene D analogs that form highly attractive volatile blends for parasitoid species [42].

Transgenic Arabidopsis thaliana plants expressing maize TPS10 demonstrated that germacrene D-related compounds are sufficient to mediate indirect plant defense [42]. Female parasitoids of Cotesia marginiventris showed significant attraction to plants emitting these TPS10 sesquiterpene products, confirming that germacrene D analogs provide reliable cues for host location [42]. The associative learning ability of parasitoids proved critical in this tritrophic interaction, as wasps without prior oviposition experience showed no significant preference [42].

Natural Enemy Recruitment and Foraging Behavior

The release of germacrene D and related sesquiterpenes creates complex "odor landscapes" that natural enemies navigate to locate herbivorous prey [23]. Predators and parasitoids searching for herbivorous targets must identify infected host plants within highly heterogeneous semiochemical environments comprising multiple herbivore populations and varied plant species [23]. Germacrene D emissions contribute to these chemical plumes that guide beneficial insects through complicated dynamic sensory environments [23].

Table 3: Tritrophic Interactions Involving Germacrene D

Plant SpeciesHerbivoreNatural EnemyGermacrene D RoleReference
Zea maysSpodoptera littoralisCotesia marginiventrisIndirect defense signal [42]
Arabidopsis thalianaLepidopteran larvaeParasitic waspsLearned attraction cue [42]
Various cropsAphid speciesPredatory insectsAlarm disruption [41]
Tanacetum cinerariifoliumMultiple herbivoresMoths (as pollinators)Exploitative mutualism [15]

Ecological Network Stability and Function

Germacrene D emissions contribute to the stability of ecological networks by facilitating communication between trophic levels and maintaining predator-prey dynamics [23] [24]. In agricultural ecosystems, tritrophic relationships involving germacrene D-mediated signaling demonstrate how plant nutrition and environmental factors can influence the effectiveness of biological control agents [24]. Studies on potato agro-ecosystems have shown that plant-mediated signaling through compounds like germacrene D affects the entire tritrophic system, influencing both herbivore populations and their natural enemies [24].

The compound's role in associational resistance mechanisms allows healthy plants with herbivore-damaged neighbors to acquire increased resistance through volatile chemical transfer [23]. This passive plant-to-plant interaction involves germacrene D and other semi-volatile chemicals that gradually vaporize and adhere to neighboring vegetation surfaces, providing protection against both herbivores and fungal pathogens [23].

The multifaceted role of germacrene D in tritrophic interactions extends beyond simple chemical signaling to encompass complex behavioral modifications in both beneficial and harmful insects [23]. These interactions form the basis for sustainable pest management strategies that leverage natural ecological processes rather than relying solely on synthetic pesticides [24]. The compound's effectiveness in maintaining ecological balance demonstrates the importance of preserving plant chemical diversity in natural and agricultural systems.

Germacrene D synthases belong to the class I terpene synthase family, characterized by a conserved three-dimensional fold that has remained structurally stable throughout evolution from fungi to plants [1]. These enzymes catalyze the conversion of farnesyl diphosphate to germacrene D through a complex cyclization mechanism that requires precise structural elements to achieve product specificity [2].

The structural architecture of germacrene D synthases centers around two highly conserved domains that work synergistically to facilitate catalysis [3]. The N-terminal domain contains the RRX8W motif, though this motif shows variability in the TPS-a subfamily to which many sesquiterpene synthases belong [3]. The C-terminal domain houses two critical aspartate-rich motifs: the DDxxD motif responsible for coordinating divalent ions and stabilizing the active site, and the NSE/DTE motif that functions in binding a trinuclear magnesium cluster [3] [4].

The active site of germacrene D synthases exhibits remarkable architectural precision, with dimensions typically measuring approximately 15 Å in depth and 10 Å in width [5]. This hydrophobic cavity is strategically positioned between helices containing the conserved metal binding motifs, creating an environment suitable for carbocation stabilization during the cyclization cascade [5]. The metal binding sites, identified as conserved sequences such as D80DQFD and N218DVRSFAQE in some synthases, play essential roles in coordinating magnesium ions that facilitate substrate ionization [5].

A particularly significant structural feature is the J-K loop, which functions as a lid over the active site cavity [6]. This loop undergoes conformational changes during catalysis, controlling access to the active site and protecting reactive carbocation intermediates from premature quenching by bulk solvent molecules [6]. Amino acid substitutions within this loop region, such as the deletion of Asn-523 and substitution of Leu-524 with smaller residues, can significantly affect active site volume and amino acid orientation, thereby influencing product specificity [6].

The helix G1 region contains a critical amino acid triad that determines cyclization patterns. In germacrene A synthase, the Thr401-Gly402-Gly403 motif controls whether 1,10- or 1,11-cyclization occurs [7]. Germacrene D synthase from Solidago canadensis possesses a similar Thr403-Gly404-Gly405 motif, suggesting that this structural element is crucial for directing the cyclization pathway toward germacrene D formation [7]. The second residue in this triad appears particularly important, as mutations can convert enzymes between mono-product and dual-product synthases [7].

Another essential structural component is the conserved kink in helix α18, which is maintained by the presence of proline residues [1]. This deformation exposes carbonyl oxygens to the active site cavity, potentially providing stabilization for carbocation intermediates through local partial charges [1]. The positioning of this structural feature varies slightly between different terpene synthases, contributing to their distinct product specificities [1].

The relationship between active site volume and product formation represents a critical structure-function aspect. Mutations that alter the steric environment can dramatically change product outcomes. For example, substitutions involving threonine residues at positions corresponding to the rim of the active pocket can decrease steric hindrance and facilitate product release [8]. The T410S mutation in germacrene A synthase demonstrates how seemingly minor structural changes can improve catalytic efficiency by creating a more favorable environment for deprotonation and product dissociation [8].

Stereochemical Control in Cyclization Mechanisms

The stereochemical precision exhibited by germacrene D synthases represents one of the most remarkable aspects of terpene cyclase catalysis. These enzymes achieve exquisite control over carbocation chemistry through multiple overlapping mechanisms that guide substrate folding, cyclization patterns, and product formation [9] [10].

The cyclization mechanism initiates with the metal-dependent ionization of farnesyl diphosphate, forming a transoid farnesyl cation that must undergo conformational rearrangement to achieve the proper geometry for cyclization [11]. This initial step requires precise coordination between the diphosphate leaving group and the magnesium cofactors positioned by the DDxxD and NSE/DTE motifs [11]. The stereochemical outcome of this ionization event is controlled by the specific arrangement of metal-coordinating residues within the active site.

Following substrate ionization, the farnesyl cation undergoes isomerization to form a cisoid nerolidyl cation, a process that involves rotation about the C2-C3 single bond [11]. This conformational change is facilitated by the active site architecture, which constrains the substrate in a specific folding pattern that positions reactive alkene entities in proximity for subsequent C-C bond formation [4]. The precise folding of the substrate represents a major determinant of the eventual cyclization pattern and stereochemical outcome [10].

The first cyclization event involves C1-C10 bond formation, generating a germacradienyl cation intermediate [11]. This step is controlled by the active site geometry, particularly the positioning of aromatic residues that provide cation-π stabilization for the reactive carbocation [12]. The stereochemical course of this cyclization is determined by the specific orientation enforced by the enzyme active site, with different folding patterns leading to distinct stereochemical outcomes [10].

A critical stereochemical control point occurs during the 1,3-hydride shift that follows the initial cyclization [9]. Detailed isotopic labeling studies using [1,1-2H2]farnesyl diphosphate have demonstrated that it is specifically the H-1si hydrogen that undergoes migration to C-11 during germacrene D formation [9]. This stereospecific hydride transfer is facilitated by the precise positioning of carbocation-stabilizing residues and the overall geometry of the active site cavity [9].

The mechanism involves partitioning of a common helminthogermacradienyl cation intermediate, which can lead to different products depending on the specific enzyme and reaction conditions [9]. The proportion of different products is sensitive to isotopic substitution, indicating that the hydride transfer step represents a kinetically significant event in the overall cyclization cascade [9].

Enzymes that produce hydroxylated sesquiterpenes, such as germacradien-4-ol synthase, demonstrate additional levels of stereochemical control through the precise positioning of water molecules within the active site [5]. These synthases achieve high-fidelity water capture by controlling the location and orientation of nucleophilic water molecules that quench the final carbocation intermediate [5]. Incubations in H218O confirm that the alcohol functionality arises from water originating from solution, but the stereochemistry is rigidly controlled by the enzyme active site [5].

The final deprotonation step that generates the olefinic product also exhibits stereochemical control. The availability and positioning of basic groups within the active site determine which hydrogen atoms are accessible for abstraction [8]. This step is often rate-limiting for product formation and can be influenced by mutations that alter the hydrophilic character of the active site environment [8].

The stereochemical control mechanisms extend beyond the primary cyclization events to include product release dynamics. The J-K loop region and associated structural elements undergo conformational changes that facilitate stereoselective product ejection from the active site [6]. These dynamics ensure that the correct stereoisomer is preferentially released while minimizing the formation of alternative products.

Environmental factors can also influence stereochemical outcomes through their effects on enzyme conformation and dynamics. Temperature, pH, and cofactor concentrations can shift the balance between different cyclization pathways, demonstrating that stereochemical control represents a delicate balance between multiple competing factors [13].

Transcriptional Regulation of Sesquiterpene Biosynthetic Clusters

The biosynthesis of germacrene D and related sesquiterpenes is subject to complex transcriptional control mechanisms that integrate multiple hormone signaling pathways and environmental stimuli [14] [15]. These regulatory networks ensure that sesquiterpene production is coordinated with plant developmental programs and stress responses.

The basic helix-loop-helix transcription factor MYC2 serves as a central regulator of sesquiterpene biosynthesis in Arabidopsis [14]. MYC2 directly binds to the promoters of key sesquiterpene synthase genes, including TPS21 and TPS11, which account for nearly all floral sesquiterpene volatiles [14]. Overexpression of MYC2 results in increased transcription of these synthase genes and enhanced sesquiterpene production, while myc2 mutants show reduced sesquiterpene biosynthesis [14].

The regulatory function of MYC2 involves crosstalk between jasmonate and gibberellin signaling pathways [14]. DELLA proteins, which are key regulators of gibberellin responses, interact directly with MYC2 and modulate its transcriptional activity [14]. This interaction represents a novel mechanism through which gibberellin signaling influences secondary metabolism [14]. The competitive binding between DELLA proteins and JAZ proteins for MYC2 creates a regulatory node that integrates multiple hormone signals [14].

WRKY transcription factors constitute another important regulatory family for sesquiterpene biosynthesis [15]. These factors can function as both positive and negative regulators depending on the specific gene targets and environmental context [15]. In cotton, WRKY1 regulates sesquiterpene synthase genes involved in gossypol biosynthesis [14]. In Aquilaria sinensis, multiple WRKY transcription factors show correlated expression with sesquiterpene biosynthesis genes during agarwood formation in response to wounding [15].

The AP2/ERF transcription factor family plays crucial roles in jasmonate-responsive regulation of sesquiterpene biosynthesis [16]. In Artemisia annua, ERF1 and ERF2 directly regulate the expression of amorpha-4,11-diene synthase and associated cytochrome P450 enzymes in the artemisinin biosynthetic pathway [14]. These factors respond to jasmonate signaling and coordinate the expression of multiple biosynthetic genes [16].

bZIP transcription factors add another layer of regulatory complexity to sesquiterpene biosynthesis [15]. In Bupleurum chinense, BcbZIP134 negatively regulates saikosaponin biosynthesis, demonstrating that this transcription factor family can function in both positive and negative regulatory roles [15]. The integration of bZIP factors with other transcriptional regulators creates sophisticated regulatory networks [15].

The miR156-SPL regulatory module represents a temporal control mechanism for sesquiterpene biosynthesis [17]. The miR156-targeted SPL transcription factors play important roles in the spatiotemporal regulation of sesquiterpene production, linking secondary metabolism to developmental timing programs [17]. This regulatory system ensures that sesquiterpene biosynthesis is appropriately coordinated with plant developmental stages [17].

Fungal sesquiterpene biosynthetic gene clusters exhibit distinct regulatory patterns compared to plant systems [18] [19]. In Aspergillus oryzae, the astellolide gene cluster is co-regulated through calcineurin signaling pathways [19]. Five genes within this cluster, including the sesquiterpene cyclase BcBOT2, show coordinated expression patterns that ensure efficient metabolic flux through the biosynthetic pathway [19].

The botrydial biosynthetic gene cluster in Botrytis cinerea provides another example of fungal transcriptional regulation [19]. This cluster contains multiple genes that are co-expressed under specific environmental conditions, with regulation mediated by dedicated transcription factors that respond to environmental stimuli [19]. The coordinated expression of these genes ensures efficient production of the sesquiterpene phytotoxin botrydial [19].

Transcriptional regulation extends beyond individual gene expression to include pathway-level coordination [15]. Co-expression networks reveal complex interactions between transcription factors and biosynthetic genes, with different transcription factor families showing preferential associations with specific pathway components [15]. For example, bHLH transcription factors show correlation with all major sesquiterpene biosynthetic genes, indicating their central role in pathway regulation [15].

Environmental stimuli trigger cascades of transcriptional changes that affect sesquiterpene biosynthesis [15]. Mechanical wounding, pathogen attack, and abiotic stress conditions all induce specific transcriptional programs that modulate sesquiterpene production [15]. These responses involve the coordinated action of multiple transcription factor families and represent adaptive mechanisms that allow plants to respond to changing environmental conditions [15].

The tissue-specific expression patterns of sesquiterpene biosynthetic genes reflect specialized transcriptional programs that operate in different plant organs [20]. Flowers, leaves, and roots each exhibit distinct expression profiles for sesquiterpene synthases, indicating that different transcriptional mechanisms operate in these tissues [20]. This spatial organization of gene expression ensures that sesquiterpenes are produced in the appropriate tissues and at the correct developmental stages [20].

XLogP3

4.7

Exact Mass

204.187800766 g/mol

Monoisotopic Mass

204.187800766 g/mol

Heavy Atom Count

15

UNII

V2I9ATG34E

GHS Hazard Statements

Aggregated GHS information provided by 87 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 46 of 87 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 41 of 87 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

Germacrene D
(-)-germacrene D

Use Classification

Fragrance Ingredients

Dates

Last modified: 04-14-2024
Jiang et al. Biosynthesis of the earthy odorant geosmin by a bifunctional Streptomyces coelicolor enzyme Nature Chemical Biology, doi: 10.1038/NChemBio.2007.29, published online 16 September 2007. http://www.nature.com/naturechemicalbiology

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